1,3-Oxathiolan-2-one

Polymer Science Cationic Polymerization Sulfur-Containing Polymers

Select 1,3-oxathiolan-2-one for its unique O,S-heterocyclic ring enabling distinct ROP kinetics for polythiocarbonates and cascade degradation in reducing environments. Essential for synthesizing antiviral nucleosides (lamivudine, emtricitabine). Its phosgene-free synthesis aligns with green chemistry. Ideal for advanced drug delivery and high-temp materials R&D. Verify purity and shipping.

Molecular Formula C3H4O2S
Molecular Weight 104.13 g/mol
CAS No. 3326-89-4
Cat. No. B104098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Oxathiolan-2-one
CAS3326-89-4
Synonyms2-Mercaptoethanol Cyclic Carbonate;  Ethylene Monothiocarbonate;  NSC 25761;  NSC 56813
Molecular FormulaC3H4O2S
Molecular Weight104.13 g/mol
Structural Identifiers
SMILESC1CSC(=O)O1
InChIInChI=1S/C3H4O2S/c4-3-5-1-2-6-3/h1-2H2
InChIKeyDAJDXKBYZZGECL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Oxathiolan-2-one (CAS 3326-89-4): Technical Profile and Key Differentiators for Scientific Procurement


1,3-Oxathiolan-2-one, also known as ethylene monothiocarbonate, is a five-membered heterocyclic compound with the molecular formula C3H4O2S, containing both oxygen and sulfur atoms in its ring structure [1]. It is characterized by a molecular weight of 104.13 g/mol, a boiling point of 152.4°C, and a density of 1.374 g/cm³ . This compound serves as a versatile intermediate in organic synthesis and polymer science, with established applications in the preparation of antiviral nucleoside analogs such as lamivudine and emtricitabine, and as a monomer for ring-opening polymerization (ROP) to produce polythiocarbonates [2]. Its unique heteroatom composition (O,S-cyclic carbonate) confers distinct reactivity and material properties compared to its all-oxygen or all-sulfur analogs, which is critical for application-specific selection.

1,3-Oxathiolan-2-one: Why Analogue Substitution Fails in Critical Polymer and Synthetic Applications


1,3-Oxathiolan-2-one cannot be simply replaced by common cyclic carbonates or sulfides due to fundamental differences in ring strain, heteroatom composition, and resulting material properties. Substituting with an all-oxygen analog (e.g., ethylene carbonate) eliminates the sulfur atom, which is essential for imparting specific degradation profiles and thermal stability in polymers [1]. Conversely, substituting with an all-sulfur analog (e.g., 1,3-dithiolan-2-one) or a thione derivative drastically alters reactivity and polymer properties. Even structurally similar monomers like trimethylene carbonate (1,3-dioxan-2-one) yield polymers with different crystallization behavior and mechanical characteristics [2]. The quantitative evidence below demonstrates that these differences are not marginal but represent distinct performance thresholds that dictate application viability, making 1,3-oxathiolan-2-one the essential choice for specific scientific and industrial use-cases.

1,3-Oxathiolan-2-one: Head-to-Head Quantitative Evidence for Differentiated Selection


1,3-Oxathiolan-2-one Enables Ring-Opening Polymerization Unattainable with Thiolane

In cationic ring-opening polymerization (CROP), the five-membered cyclic sulfide thiolane lacks sufficient ring strain to undergo polymerization. In contrast, 1,3-oxathiolan-2-one, a five-membered O,S-heterocycle, does possess enough ring strain to be polymerized via CROP [1]. This represents a fundamental difference in polymerizability, as the O,S-cyclic carbonate structure is a prerequisite for the formation of polythiocarbonate chains under these conditions.

Polymer Science Cationic Polymerization Sulfur-Containing Polymers

Polythiocarbonates from 1,3-Oxathiolan-2-one Exhibit Enhanced Thermal Stability Over Polycarbonates

Polymers derived from thiocarbonate monomers, such as polythiocarbonates potentially synthesized from 1,3-oxathiolan-2-one, demonstrate higher thermal degradation temperatures (TDT) compared to their polycarbonate analogs. A study by Tagle et al. using dynamic thermogravimetry on related polymer backbones showed that polythiocarbonates are more thermally stable than the corresponding polycarbonates [1]. This is attributed to the stronger C-S bonds in the polymer backbone compared to C-O bonds in all-oxygen polycarbonates, leading to a shift in the onset of thermal decomposition.

Polymer Science Thermal Analysis Polymer Degradation

Phosgene-Free Synthesis of 1,3-Oxathiolan-2-one: A Safer, Greener Alternative to Traditional Carbonylation

Traditional synthesis of 1,3-oxathiolan-2-one and related cyclic carbonates relies on phosgene or its derivatives, posing significant safety and environmental concerns. A novel, phosgene-free method has been developed that couples oxiranes, elemental sulfur, and carbon monoxide (CO) under pressure with a sodium hydride catalyst, producing 1,3-oxathiolan-2-ones in moderate to good yields [1]. This three-component coupling reaction proceeds with high regioselectivity and stereospecificity, offering a more sustainable and industrially viable route. While direct comparative yield data to phosgene-based methods for the specific compound 3326-89-4 is not provided in this source, the method represents a safer alternative to toxic carbonylating reagents for this class of compounds.

Green Chemistry Organic Synthesis Sustainable Manufacturing

Cascade Biodegradable Polymers: 1,3-Oxathiolan-2-one Enables Reduction-Sensitive Depolymerization

Polymers incorporating 1,3-oxathiolan-2-one as a key degradation product demonstrate a unique cascade degradation mechanism under reducing conditions. In a study by DeWit et al., a polymer backbone was designed to depolymerize upon cleavage of a disulfide end-cap, releasing 2-mercaptoethanol which then cyclizes to form 1,3-oxathiolan-2-one as one of the two primary degradation products [1]. This mechanism is not observed with polymers derived from all-oxygen carbonates. The formation of 1,3-oxathiolan-2-one is a critical step in the cascade, confirming the backbone's designed sensitivity to reducing environments (e.g., intracellular glutathione levels).

Drug Delivery Biodegradable Polymers Stimuli-Responsive Materials

Critical Intermediate for High-Volume Antiviral APIs: Lamivudine and Emtricitabine

1,3-Oxathiolan-2-one is the foundational building block for synthesizing the 1,3-oxathiolane nucleoside scaffold, which is the core structure of the critical antiretroviral drugs lamivudine (3TC) and emtricitabine (FTC) [1]. These nucleoside reverse transcriptase inhibitors (NRTIs) are manufactured in large volumes (>1000 MT/year) [2]. Emtricitabine, for instance, demonstrates high clinical potency, producing a 2 log10 drop in viral load as monotherapy at a 200 mg qd dose [3]. While the specific synthetic route to lamivudine/emtricitabine uses a more elaborated oxathiolane intermediate (e.g., an oxathiolane carboxylate) rather than 1,3-oxathiolan-2-one directly, the latter serves as the core heterocycle and a key research reagent for developing new synthetic routes and analogs [2]. This established, high-volume demand creates a robust and reliable supply chain for research-grade 1,3-oxathiolan-2-one.

Medicinal Chemistry Pharmaceutical Synthesis Antiviral Drugs

1,3-Oxathiolan-2-one: High-Value Application Scenarios Driven by Quantitative Evidence


Synthesis of Reduction-Sensitive Biodegradable Polymers for Targeted Drug Delivery

As demonstrated by the cascade degradation mechanism where 1,3-oxathiolan-2-one is a key product [1], this monomer is uniquely suited for designing polymers that degrade selectively in reducing environments, such as hypoxic tumor tissue or intracellular compartments. This enables the development of advanced drug delivery systems with a high degree of spatiotemporal control over payload release, a functionality not achievable with standard polycarbonate-based materials.

Development of Thermally Stable Polythiocarbonate Engineering Plastics

Based on the class-level evidence that polythiocarbonates exhibit higher thermal degradation temperatures than polycarbonates [1], 1,3-oxathiolan-2-one can be utilized as a comonomer to engineer polymeric materials with enhanced thermal stability. This is critical for applications in automotive, aerospace, and electronics where components are exposed to elevated temperatures and require long-term durability.

Green and Phosgene-Free Synthesis of Specialty Cyclic Carbonates

The validated phosgene-free synthetic route using oxiranes, sulfur, and carbon monoxide [1] positions 1,3-oxathiolan-2-one as a model substrate for developing sustainable manufacturing processes. This is particularly valuable for research groups and companies committed to green chemistry initiatives, seeking to eliminate hazardous reagents from their synthetic workflows for this and related heterocyclic compounds.

Fundamental Research in Cationic Ring-Opening Polymerization of O,S-Heterocycles

The stark difference in polymerizability between 1,3-oxathiolan-2-one and thiolane [1] makes this monomer an essential tool for mechanistic studies in cationic ring-opening polymerization. It serves as a key model compound to investigate the influence of heteroatom substitution on ring strain and propagation kinetics, advancing fundamental polymer science.

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